Lincomycin was first isolated from Streptomyces lincolnensis in Lincoln, Nebraska. The natural fermentation process produces lincomycin, which can then be chemically modified to create its phosphate derivatives. Lincomycin 2,4-Diphosphate can be synthesized in the laboratory or produced on an industrial scale through fermentation followed by chemical modification.
Lincomycin 2,4-Diphosphate belongs to the class of lincosamide antibiotics. It is classified as a small molecule and is recognized for its antibacterial properties. The compound is specifically categorized under anti-infective agents and protein synthesis inhibitors.
The synthesis of Lincomycin 2,4-Diphosphate typically involves the phosphorylation of lincomycin using phosphoric acid or its derivatives. This process is conducted in an aqueous medium with controlled pH levels to optimize yield and purity.
The molecular formula for Lincomycin 2,4-Diphosphate is , with a molecular weight of approximately 502.54 g/mol. The structure consists of a core lincosamide framework with additional phosphate groups that enhance its pharmacological properties.
Lincomycin 2,4-Diphosphate undergoes various chemical reactions that can affect its stability and efficacy:
The hydrolysis rates and mechanisms have been studied extensively. For instance, the apparent first-order rate constants for hydrolysis are influenced by pH and temperature, indicating that the reactivity of lincomycin derivatives varies significantly under different environmental conditions.
Lincomycin 2,4-Diphosphate functions primarily as an inhibitor of bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria:
Research indicates that lincomycin derivatives exhibit varying binding affinities and mechanisms compared to other antibiotics like clindamycin, which may influence their clinical effectiveness.
Lincomycin 2,4-Diphosphate has several scientific uses:
Lincomycin 2,4-diphosphate is a phosphorylated derivative of the natural antibiotic lincomycin A, produced by Streptomyces lincolnensis. Its biosynthesis originates from two primary precursors: a modified octose sugar (methylthiolincosamide, MTL) and the amino acid derivative N-methyl-4-propyl-L-proline (PPL). The MTL moiety arises from the pentose phosphate pathway, where the transaldolase LmbR catalyzes a C3 transfer from ᴅ-fructose 6-phosphate or ᴅ-sedoheptulose 7-phosphate to ᴅ-ribose 5-phosphate, forming octulose 8-phosphate. Subsequent isomerization by LmbN yields octose 8-phosphate [1] [6].
The conversion of GDP-ᴅ-erythro-α-ᴅ-gluco-octose (11) to GDP-ᴅ-α-ᴅ-lincosamide (12)—the thiooctose core of lincomycin—requires four enzymes: LmbM (C4 epimerase), LmbL (dehydrogenase), CcbZ (homolog of LmbZ, dehydratase), and CcbS (homolog of LmbS, transaminase). These collectively enable 6-epimerization, 6,8-dehydration, 4-epimerization, and 6-transamination [1]. Sulfur incorporation is mediated by LmbT, which substitutes GDP with ergothioneine (EGT), followed by amidation via LmbC and LmbD. The final steps involve thiol exchange (catalyzed by LmbV) and hydrolysis (LmbE) to form the free thiol intermediate [1] [6].
Table 1: Key Enzymes in Lincomycin 2,4-Diphosphate Biosynthesis
Enzyme | Function | Intermediate |
---|---|---|
LmbR | Transaldolase; synthesizes octulose 8-phosphate | ᴅ-Ribose 5-phosphate → Octulose 8-phosphate |
LmbN | Isomerase; converts octulose 8-phosphate to octose 8-phosphate | Octulose 8-phosphate → Octose 8-phosphate |
LmbM/LmbL/CcbZ/CcbS | Multi-enzyme complex for GDP-octose maturation | GDP-ᴅ-erythro-α-ᴅ-gluco-octose → GDP-ᴅ-α-ᴅ-lincosamide |
LmbT | Sulfur incorporation via ergothioneine substitution | GDP-lincosamide → EGT conjugate |
LmbV/LmbE | Thiol exchange (mycothiol) and hydrolysis | EGT conjugate → Free thiol |
Putative kinase | Phosphotransferase; diphosphorylation at C2/C4 | Lincomycin → Lincomycin 2,4-diphosphate |
Post-biosynthetic modifications of lincomycin are critical for generating derivatives with improved pharmacological properties. Phosphotransferases catalyze the ATP-dependent phosphorylation of hydroxyl groups at C2 and C4 of the lincosamide core. Unlike the O-phosphotransferases in clindamycin biosynthesis (which selectively phosphorylate C3), lincomycin 2,4-diphosphate formation suggests broad substrate flexibility of modifying enzymes [7].
The lmb biosynthetic gene cluster spans 35 kb and encodes 26 genes, including structural enzymes, transporters, and regulators. Three hierarchical regulators orchestrate lincomycin production:
Additionally, LcbR1 (GntR family) represses lmbU, creating a feedback loop that fine-tunes pathway flux [3].
Table 2: Regulatory Genes in the lmb Cluster
Regulator | Type | Target Genes | Effect on Lincomycin | Binding Motif |
---|---|---|---|---|
LmbU | Transcriptional activator | lmbA, lmbW, lmbJ | 5-fold increase if overexpressed | 5′-CGCCGGCG-3′ |
BldD | Global developmental regulator | lmbA, lmbR, lmbW | Essential for production | 5′-AATTGTTTCACATT-3′ |
PcaV | MarR-family repressor | ramR (indirect) | 40% increase if deleted | 5′-TCAGnnnnCTGA-3′ |
LcbR1 | GntR-family repressor | lmbU | Represses production | Undetermined |
Clindamycin, a semi-synthetic derivative of lincomycin, features C7 chlorine substitution and C3 inversion/epimerization. However, the biosynthetic pathways diverge primarily in post-assembly modifications:
Table 3: Pathway Comparison: Lincomycin vs. Clindamycin Precursors
Feature | Lincomycin A | Celesticetin (Clindamycin Precursor) | Engineered Hybrid |
---|---|---|---|
Amino Acid Moiety | N-methyl-4-propyl-L-proline | N-methyl-L-proline | N-methyl-4-pentyl-L-proline |
S-Alkyl Tail | S-Methyl | S-Salicylate ethanolamide | S-Acetamide |
Key Modification Enzyme | LmbF (β-elimination) | CcbF (oxidative deamination) | CcbFY72′L mutant |
Tailoring Step | LmbG (methyltransferase) | CcbG (salicylate ligase) | None required |
Bioactivity | Gram-positive spectrum | Broader spectrum | Enhanced ribosomal binding |
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